Cas no 1806825-74-0 (3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide)

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide is a specialized heterocyclic compound featuring a pyridine core substituted with amino, difluoromethyl, iodo, and sulfonamide functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of biologically active molecules. The presence of both electron-withdrawing (iodo, sulfonamide) and electron-donating (amino) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The difluoromethyl moiety contributes to metabolic stability, while the sulfonamide group offers potential for further derivatization. This compound is suited for applications in medicinal chemistry, where precise functionalization is critical for developing targeted therapeutics or crop protection agents.
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide structure
1806825-74-0 structure
Product name:3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide
CAS No:1806825-74-0
MF:C6H6F2IN3O2S
Molecular Weight:349.097018718719
CID:4856257

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide
    • インチ: 1S/C6H6F2IN3O2S/c7-5(8)2-1-3(9)12-6(4(2)10)15(11,13)14/h1,5H,10H2,(H2,11,13,14)
    • InChIKey: VQQNLZONODYICP-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=C(C(=N1)S(N)(=O)=O)N

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 107

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029065918-1g
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide
1806825-74-0 97%
1g
$2,950.20 2022-03-31
Alichem
A029065918-500mg
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide
1806825-74-0 97%
500mg
$1,564.80 2022-03-31
Alichem
A029065918-250mg
3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide
1806825-74-0 97%
250mg
$998.40 2022-03-31

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide 関連文献

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamideに関する追加情報

Introduction to 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide (CAS No. 1806825-74-0)

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide, identified by its CAS number 1806825-74-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine sulfonamide class, a structural motif known for its broad spectrum of biological activities. The presence of multiple functional groups, including an amino group, a difluoromethyl substituent, an iodine atom, and a sulfonamide moiety, makes this molecule a versatile scaffold for drug discovery and development.

The difluoromethyl group is particularly noteworthy due to its ability to modulate metabolic pathways and enhance binding affinity in biological targets. In recent years, compounds featuring difluoromethyl groups have been extensively studied for their potential in creating more potent and selective pharmaceutical agents. The iodopyridine core further extends the compound's utility, as iodine-containing heterocycles are frequently employed in medicinal chemistry for their ability to interact with various enzymes and receptors.

3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide has been explored in several cutting-edge research projects aimed at identifying novel therapeutic interventions. One of the most compelling areas of investigation involves its potential application in oncology. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes overexpressed in cancer cells. The combination of the amino, sulfonamide, and iodine functionalities is hypothesized to contribute to its binding affinity for these targets, potentially leading to the development of new anticancer agents.

In addition to oncology, this compound has shown promise in the treatment of inflammatory and autoimmune diseases. The sulfonamide moiety is well-documented for its anti-inflammatory properties, while the difluoromethyl group may enhance the compound's stability and bioavailability. Recent advances in computational chemistry have enabled researchers to predict the binding modes of such molecules with high precision, facilitating the design of more effective derivatives.

The synthesis of 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide (CAS No. 1806825-74-0) presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in optimizing pathways for producing such heterocyclic compounds efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated transformations have been instrumental in constructing the desired framework with high yields and purity.

From a pharmacokinetic perspective, the presence of multiple substituents influences the compound's solubility, permeability, and metabolic stability. These factors are critical in determining its suitability for clinical use. Researchers are employing advanced techniques like molecular dynamics simulations to understand how these substituents affect drug-like properties, thereby guiding modifications that could improve overall efficacy.

The role of iodopyridine derivatives in medicinal chemistry cannot be overstated. Iodine atoms are known to participate in various biochemical processes and can be exploited to enhance drug-target interactions. In particular, the iodine atom in this compound may serve as a handle for further functionalization or as a probe for studying enzyme mechanisms. Such structural features are often leveraged in designing probes for biochemical assays and imaging agents.

Recent publications highlight the growing interest in 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide as a building block for more complex molecules. By leveraging its unique structural features, chemists are able to generate libraries of derivatives with tailored biological activities. This approach aligns with the growing trend toward fragment-based drug design, where small molecules are incrementally modified to achieve optimal pharmacological profiles.

The sulfonamide group is another key feature that contributes to the compound's potential therapeutic applications. Sulfonamides have a long history of use in medicine, with examples ranging from antibiotics to anti-diabetic drugs. The specific positioning of the sulfonamide moiety in this molecule may influence its interactions with biological targets, making it an attractive candidate for further exploration.

In conclusion, 3-Amino-4-(difluoromethyl)-6-iodopyridine-2-sulfonamide (CAS No. 1806825-74-0) represents a promising entity in pharmaceutical research due to its complex structure and diverse functional groups. Its potential applications span multiple therapeutic areas, particularly oncology and inflammatory diseases. Ongoing research efforts aim to fully elucidate its biological activities and optimize its pharmacokinetic properties, paving the way for novel therapeutic interventions.

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